3-(5-bromo-1H-indazol-1-yl)propanoic acid
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Overview
Description
3-(5-bromo-1H-indazol-1-yl)propanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indazol-1-yl)propanoic acid typically involves the bromination of indazole followed by a coupling reaction with a propanoic acid derivative. One common method includes:
Bromination of Indazole: Indazole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Oxidized forms of the indazole ring.
Reduction Products: Reduced forms of the indazole ring.
Scientific Research Applications
3-(5-bromo-1H-indazol-1-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indazole ring can interact with various biological pathways, influencing processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-bromoindole: A simpler brominated indole derivative.
Indazole-3-carboxylic acid: Another indazole derivative with a carboxylic acid group at a different position.
Uniqueness
3-(5-bromo-1H-indazol-1-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid moiety, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3-(5-bromoindazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-1-2-9-7(5-8)6-12-13(9)4-3-10(14)15/h1-2,5-6H,3-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCSHXKUSBLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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